Diethyl 12-bromododecylphosphonate

説明

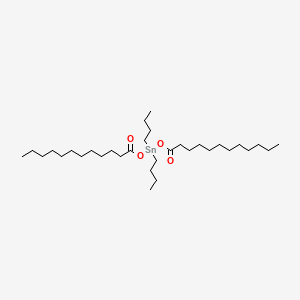

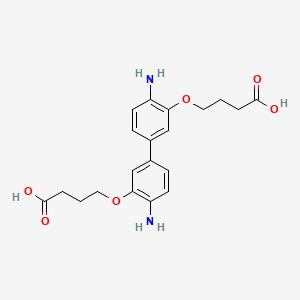

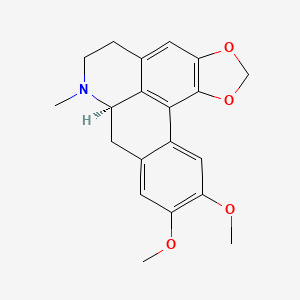

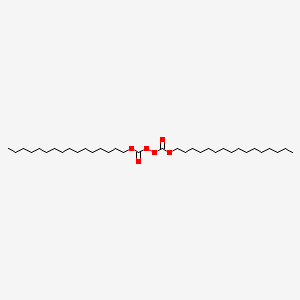

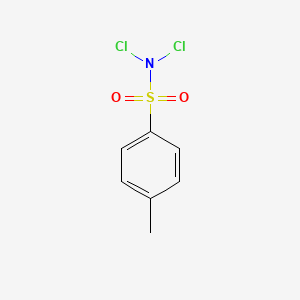

Diethyl 12-bromododecylphosphonate is a compound with the chemical formula C16H34BrO3P . It contains a bromine group and a phosphonic acid ethyl ester group . The bromine group is a good leaving group and easily undergoes substitution reactions . Phosphonic acid ethyl ester is used for surface modification .

Synthesis Analysis

Diethyl 12-bromododecylphosphonate is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is available for purchase from various chemical suppliers for research and development purposes .Molecular Structure Analysis

The molecular structure of Diethyl 12-bromododecylphosphonate consists of a long alkyl chain with a bromine atom at one end and a phosphonate group at the other . The phosphonate group is an ester of phosphonic acid, and it is this group that gives the compound its reactivity .Chemical Reactions Analysis

The bromine group in Diethyl 12-bromododecylphosphonate is a good leaving group, which means it can easily be replaced by another group in a chemical reaction . This property is exploited in the synthesis of PROTACs, where the bromine group is replaced by a protein-targeting group .Physical And Chemical Properties Analysis

Diethyl 12-bromododecylphosphonate has a molecular weight of 385.32 . It is a compound of high purity, typically available at purities of 95% or higher .科学的研究の応用

PROTAC Linker

“Diethyl 12-bromododecylphosphonate” is an alkyl chain-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are a type of drug that works by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Target Protein Degradation

The primary function of PROTACs is to selectively degrade target proteins . “Diethyl 12-bromododecylphosphonate”, as a component of PROTACs, contributes to this process .

Drug Development

The ability of PROTACs to degrade target proteins has significant implications for drug development . By degrading proteins that contribute to disease states, PROTACs can potentially treat a wide range of conditions .

Safety and Hazards

The safety data sheet for Diethyl 12-bromododecylphosphonate advises against breathing in the dust, mist, gas, or vapors of the compound . Contact with the skin or eyes should be avoided, and protective equipment should be worn when handling the compound . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

作用機序

Target of Action

Diethyl 12-bromododecylphosphonate is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of Diethyl 12-bromododecylphosphonate are therefore the proteins that the specific PROTAC is designed to degrade.

Mode of Action

The mode of action of Diethyl 12-bromododecylphosphonate involves the intracellular ubiquitin-proteasome system . The compound, as part of a PROTAC, binds to both the target protein and an E3 ubiquitin ligase . This ternary complex triggers the ubiquitination of the target protein, marking it for degradation by the proteasome . This process selectively degrades target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of Diethyl 12-bromododecylphosphonate is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, including those marked by ubiquitination . The specific downstream effects depend on the identity of the target protein and its role in cellular processes.

Result of Action

The result of the action of Diethyl 12-bromododecylphosphonate is the degradation of the target protein . This can have various molecular and cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate disease symptoms.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethyl 12-bromododecylphosphonate. For instance, the compound should be stored under the recommended conditions in the Certificate of Analysis . Additionally, during handling and use, dust formation should be avoided, and adequate ventilation should be ensured . These precautions help maintain the stability of the compound and ensure its effective action.

特性

IUPAC Name |

1-bromo-12-diethoxyphosphoryldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34BrO3P/c1-3-19-21(18,20-4-2)16-14-12-10-8-6-5-7-9-11-13-15-17/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZCVVYKOAEEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCCCCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 12-bromododecylphosphonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。